Dynorphin A(1-10)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dynorphin A(1-10) is an endogenous opioid neuropeptide that binds to the kappa-opioid receptor. It is a truncated form of dynorphin A, consisting of the first ten amino acids of the full peptide sequence. This compound is known for its ability to block NMDA-activated currents and has an IC50 value of 42.0 μM .
準備方法
Synthetic Routes and Reaction Conditions
Dynorphin A(1-10) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of Dynorphin A(1-10) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the peptide .
化学反応の分析
Types of Reactions
Dynorphin A(1-10) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its interactions with receptors and ion channels are of particular interest.
Common Reagents and Conditions
The synthesis of Dynorphin A(1-10) involves standard peptide synthesis reagents such as:
Protected Amino Acids: Each amino acid is protected to prevent unwanted side reactions.
Coupling Reagents: Agents like HBTU or DIC are used to facilitate the coupling of amino acids.
Cleavage Reagents: TFA (trifluoroacetic acid) is commonly used to cleave the peptide from the resin and remove protecting groups.
Major Products
The primary product of interest is the Dynorphin A(1-10) peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed through purification processes such as HPLC (high-performance liquid chromatography) .
科学的研究の応用
Dynorphin A(1-10) has a wide range of applications in scientific research:
Neuroscience: It is used to study the kappa-opioid receptor and its role in pain modulation, stress response, and addiction.
Pharmacology: Researchers use Dynorphin A(1-10) to investigate the effects of kappa-opioid receptor activation and inhibition.
Medicine: Potential therapeutic applications include the treatment of pain, mood disorders, and substance abuse.
Biochemistry: It serves as a model peptide for studying peptide-receptor interactions and the structural basis of receptor binding .
作用機序
Dynorphin A(1-10) exerts its effects by binding to the extracellular loop 2 of the kappa-opioid receptor. This binding inhibits NMDA-activated currents, which are involved in pain transmission and neuroplasticity. The interaction primarily involves electrostatic interactions between the basic amino acids of Dynorphin A(1-10) and the acidic residues of the receptor .
類似化合物との比較
Similar Compounds
Dynorphin A(1-8): Another truncated form of dynorphin A, consisting of the first eight amino acids. It also binds to the kappa-opioid receptor but with different binding affinities.
Dynorphin A(1-13): A longer form of dynorphin A, which includes three additional amino acids compared to Dynorphin A(1-10). It has a broader range of receptor interactions.
Big Dynorphin: A larger peptide that includes the full sequence of dynorphin A and additional amino acids.
Uniqueness
Dynorphin A(1-10) is unique in its specific binding to the kappa-opioid receptor and its ability to block NMDA-activated currents. This makes it a valuable tool for studying the kappa-opioid receptor and its role in various physiological processes .
特性
分子式 |
C57H91N19O12 |
---|---|
分子量 |
1234.5 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C57H91N19O12/c1-5-33(4)46(52(85)73-40(17-11-25-67-57(63)64)53(86)76-26-12-18-43(76)54(87)88)75-49(82)39(16-10-24-66-56(61)62)71-48(81)38(15-9-23-65-55(59)60)72-50(83)41(27-32(2)3)74-51(84)42(29-34-13-7-6-8-14-34)70-45(79)31-68-44(78)30-69-47(80)37(58)28-35-19-21-36(77)22-20-35/h6-8,13-14,19-22,32-33,37-43,46,77H,5,9-12,15-18,23-31,58H2,1-4H3,(H,68,78)(H,69,80)(H,70,79)(H,71,81)(H,72,83)(H,73,85)(H,74,84)(H,75,82)(H,87,88)(H4,59,60,65)(H4,61,62,66)(H4,63,64,67)/t33-,37-,38-,39-,40-,41-,42-,43-,46-/m0/s1 |
InChIキー |
XPAZYWMYTUESNI-RAMXHLMLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。